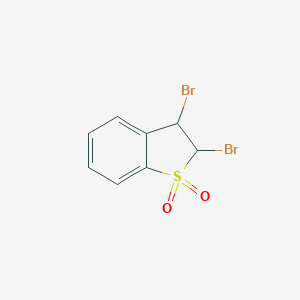

2,3-Dibromo-2,3-dihydro-1-benzothiophene 1,1-dioxide

Übersicht

Beschreibung

2,3-Dibromo-2,3-dihydro-1-benzothiophene 1,1-dioxide is a chemical compound that belongs to the class of benzothiophenes It is characterized by the presence of two bromine atoms and a sulfone group attached to a benzothiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-2,3-dihydro-1-benzothiophene 1,1-dioxide typically involves the bromination of benzothiophene derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dibromo-2,3-dihydro-1-benzothiophene 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to remove the bromine atoms or reduce the sulfone group.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as amines or thiols .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

One of the primary applications of 2,3-Dibromo-2,3-dihydro-1-benzothiophene 1,1-dioxide is in organic synthesis. It serves as an intermediate in the synthesis of various complex organic molecules. For instance:

- Synthesis of Thiophene Derivatives : The compound can be used to synthesize thiophene derivatives that are essential in pharmaceuticals and agrochemicals. Researchers have demonstrated its utility in creating functionalized thiophenes through electrophilic substitution reactions .

Material Science

The compound has shown potential in material science applications due to its unique structural characteristics:

- Conductive Polymers : Studies indicate that derivatives of 2,3-Dibromo-2,3-dihydro-1-benzothiophene can be incorporated into conductive polymer matrices. These materials are beneficial for electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Recent research has revealed that this compound exhibits biological activity that warrants further investigation:

- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial properties against various pathogens. This characteristic makes it a candidate for developing new antimicrobial agents .

Case Study 1: Synthesis of Functionalized Thiophenes

In a study published in the Journal of Organic Chemistry, researchers utilized this compound as a key intermediate to synthesize a library of functionalized thiophenes. The results indicated high yields and purity levels for the synthesized compounds, showcasing the effectiveness of this compound in organic synthesis .

Case Study 2: Conductive Polymer Development

A research team at a leading university explored the integration of 2,3-Dibromo-2,3-dihydro-1-benzothiophene derivatives into polymer matrices for electronic applications. Their findings demonstrated enhanced electrical conductivity and stability of the resulting materials compared to traditional polymers .

Wirkmechanismus

The mechanism of action of 2,3-Dibromo-2,3-dihydro-1-benzothiophene 1,1-dioxide involves its interaction with specific molecular targets. The bromine atoms and sulfone group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,3-Dibromobenzo[b]thiophene: Similar structure but lacks the sulfone group.

2,3-Dihydrobenzo[b]thiophene 1,1-dioxide: Similar structure but lacks the bromine atoms.

1,2,4-Benzothiadiazine-1,1-dioxide: Different ring structure but contains a sulfone group.

Uniqueness

2,3-Dibromo-2,3-dihydro-1-benzothiophene 1,1-dioxide is unique due to the combination of bromine atoms and a sulfone group on the benzothiophene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .

Biologische Aktivität

2,3-Dibromo-2,3-dihydro-1-benzothiophene 1,1-dioxide (CAS Number: 123297-21-2) is a compound belonging to the benzothiophene class, characterized by its unique structure that includes two bromine atoms and a sulfone group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science.

- Molecular Formula : CHBrOS

- Molecular Weight : 326.01 g/mol

- LogP : 3.71 (indicating moderate lipophilicity)

Synthesis and Preparation

The synthesis of this compound typically involves the bromination of benzothiophene derivatives. Common methods include the use of bromine or N-bromosuccinimide (NBS) in an inert solvent like dichloromethane or chloroform at room temperature. The product is purified through recrystallization or column chromatography.

The biological activity of this compound is attributed to its interaction with various molecular targets in biological systems. The bromine atoms and sulfone group enhance its reactivity and binding affinity to enzymes and receptors, which may lead to diverse biological effects. The specific pathways and targets depend on the context of use .

Anticancer Potential

The anticancer properties of benzothiophene derivatives have been explored extensively. For instance, certain structural modifications have been linked to enhanced cytotoxicity against cancer cell lines. While specific data on 2,3-Dibromo-2,3-dihydro-1-benzothiophene is sparse, its structural characteristics imply a potential for similar activities .

Herbicidal Activity

The compound's potential as a herbicide has also been investigated. Similar compounds have shown efficacy in controlling weeds in agricultural settings. For example, thiazolo[4,5-b]pyridines derived from related structures displayed strong herbicidal activity against monocotyledonous weeds . This suggests that 2,3-Dibromo-2,3-dihydro-1-benzothiophene could be explored for similar applications.

Table 1: Summary of Biological Activities Related to Benzothiophene Derivatives

Eigenschaften

IUPAC Name |

2,3-dibromo-2,3-dihydro-1-benzothiophene 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2S/c9-7-5-3-1-2-4-6(5)13(11,12)8(7)10/h1-4,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBNBPJBXWIBAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(S2(=O)=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277756 | |

| Record name | 2,3-dibromo-2,3-dihydro-1-benzothiophene 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123297-21-2 | |

| Record name | 2,3-dibromo-2,3-dihydro-1-benzothiophene 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.